

Anthanthrone: A Technical Guide for Advanced Material Applications

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Compound of Interest

Compound Name: Anthanthrone

Cat. No.: B1585402

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This technical guide provides an in-depth overview of **Anthanthrone**, a polycyclic aromatic hydrocarbon, for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical properties, synthesis, and applications, with a focus on its emerging role in organic electronics.

Core Compound Identification

Anthanthrone, a synthetic anthraquinone derivative, is recognized for its robust chemical structure and utility as a precursor in high-performance pigments and functional organic materials.^[1]

Identifier	Value
Chemical Name	Dibenzo[def,mno]chrysene-6,12-dione
CAS Number	641-13-4 ^{[2][3][4]}
Molecular Formula	C ₂₂ H ₁₀ O ₂ ^{[2][3][4]}
Molecular Weight	306.32 g/mol ^{[3][4]}

Physicochemical Properties

Anthanthrone is a crystalline solid with a high melting point, indicative of its stable molecular structure. Its key physical and chemical properties are summarized below.

Property	Value
Melting Point	415 °C[3][5]
Boiling Point	595.2 °C at 760 mmHg[3][5]
Density	1.507 g/cm ³ [3][5]
Flash Point	216.3 °C[3]
Hydrogen Bond Donor Count	0[3]
Hydrogen Bond Acceptor Count	2[3]
LogP	4.438[3]

Synthesis Protocol

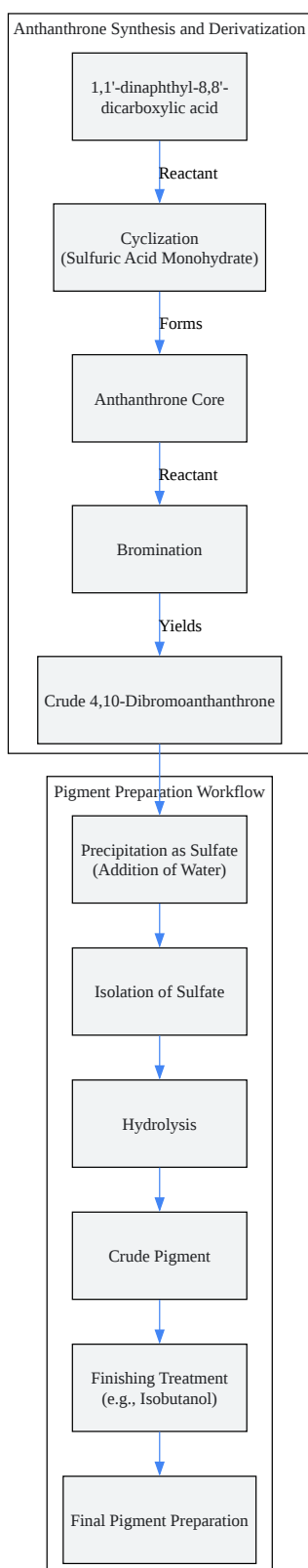
The synthesis of **Anthanthrone** can be achieved through the cyclization of 1,1'-dinaphthyl-8,8'-dicarboxylic acid. A common method for preparing its derivatives, such as 4,10-dibromo**anthanthrone**, involves a multi-step process starting from the cyclization to form the **anthanthrone** core, followed by bromination.

Experimental Protocol: Preparation of 4,10-Dibromo**anthanthrone** Pigment

This protocol is adapted from established industrial processes for pigment preparation.

- **Cyclization:** 8,8'-dicarboxy-1,1'-dinaphthyl is cyclized in sulfuric acid monohydrate to produce the **anthanthrone** core.
- **Bromination:** The resulting **anthanthrone** is then brominated to yield 4,10-dibromo**anthanthrone**.
- **Precipitation:** The 4,10-dibromo**anthanthrone** is precipitated as a sulfate by the careful addition of a small amount of water.

- Isolation and Hydrolysis: The sulfate precipitate is isolated, and the 4,10-dibromo**anthanthrone** crude pigment is liberated through hydrolysis.
- Finishing Treatment: The crude pigment is then subjected to a finishing treatment to achieve the desired crystalline form and particle size. This may involve heating the pigment in an organic solvent, such as isobutanol, in the presence of water. For example, a suspension of the crude pigment can be heated to 150°C for several hours, followed by distillation of the isobutanol and subsequent filtration, washing, and drying of the final pigment.



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Anthanthrone Derivative Synthesis Workflow

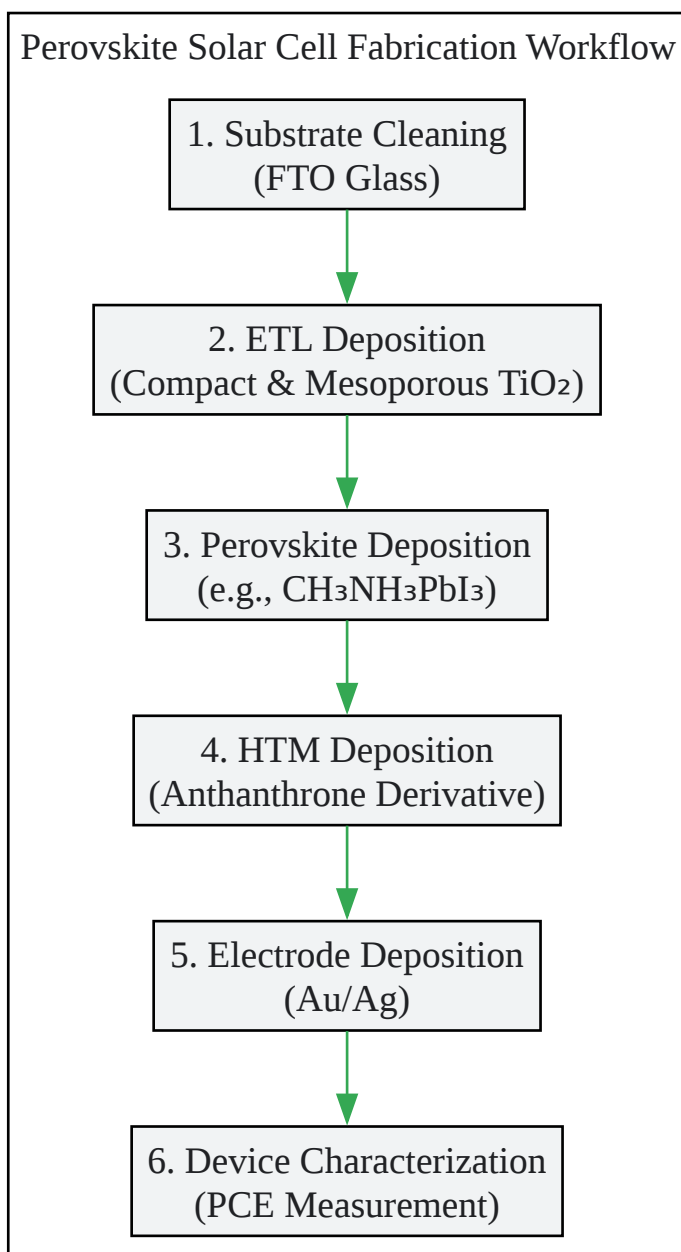
Application in Perovskite Solar Cells

Anthanthrone derivatives have shown significant promise as dopant-free hole-transporting materials (HTMs) in perovskite solar cells (PSCs), offering a cost-effective and stable alternative to commonly used materials like Spiro-OMeTAD.^{[3][4][6]} Functionalization of the **anthanthrone** core, for instance with diphenylamine groups, has led to the development of novel HTMs.^[3]

Experimental Protocol: Fabrication of a Perovskite Solar Cell with an **Anthanthrone**-based HTM

The following is a generalized workflow for the fabrication of a mesoporous PSC incorporating a novel **anthanthrone**-based HTM.

- **Substrate Preparation:** Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- **Deposition of Electron Transport Layer (ETL):** A compact layer of TiO₂ is deposited on the FTO substrate, followed by a mesoporous TiO₂ layer via spin-coating.
- **Perovskite Layer Deposition:** The perovskite precursor solution (e.g., CH₃NH₃PbI₃) is spin-coated onto the TiO₂ layer within a nitrogen-filled glovebox. The substrate is then annealed to crystallize the perovskite.
- **Deposition of Hole-Transporting Material (HTM):** A solution of the **anthanthrone**-based HTM (e.g., DPA-ANT-DPA) in a suitable solvent is spin-coated on top of the perovskite layer.^[3]
- **Electrode Deposition:** A metal back contact, typically gold (Au) or silver (Ag), is deposited via thermal evaporation to complete the device.
- **Characterization:** The performance of the fabricated PSC is evaluated by measuring its power conversion efficiency (PCE) under simulated sunlight (1 Sun condition).^{[3][6]}



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Perovskite Solar Cell Fabrication Workflow

Emerging Applications in Organic Electronics

The rigid, planar structure and extensive π -conjugated system of **anthanthrone** make it an attractive building block for various organic electronic devices.[6] Beyond PSCs, its derivatives are being explored for use in:

- Organic Field-Effect Transistors (OFETs): The molecular structure of **anthanthrone** facilitates π - π stacking, which is essential for efficient charge transport in the active layer of OFETs.
- Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of **anthanthrone** derivatives suggest their potential use as emitters or host materials in OLEDs.
- Organic Photovoltaics (OPVs): **Anthanthrone**-based polymers are being investigated for their potential as active multifunctional semiconductors in non-fullerene solar cells.[6]

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